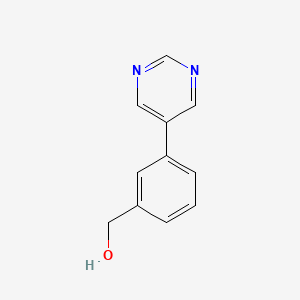

(3-Pyrimidin-5-ylphenyl)methanol

Description

(3-Pyrimidin-5-ylphenyl)methanol is a heteroaromatic compound featuring a pyrimidine ring linked to a phenyl group substituted with a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₁₃H₁₅N₃O (molecular weight: 229.278 g/mol), and it is classified as a non-polymer in chemical databases . This compound is of interest in medicinal chemistry, particularly in enzyme inhibition studies, due to its ability to interact with biological targets through π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

(3-pyrimidin-5-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-7-9-2-1-3-10(4-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCNXFUXTNDXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428140 | |

| Record name | (3-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-75-7 | |

| Record name | 3-(5-Pyrimidinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyrimidin-5-ylphenyl)methanol typically involves the reaction of 3-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst, followed by reduction of the resulting intermediate. The reaction conditions often include:

Catalyst: Palladium(II) acetate

Ligand: Triphenylphosphine

Base: Potassium carbonate

Solvent: Tetrahydrofuran (THF)

Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Pyrimidin-5-ylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives using hydrogenation catalysts.

Substitution: Halogenation or nitration of the phenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

Oxidation: (3-Pyrimidin-5-ylphenyl)aldehyde, (3-Pyrimidin-5-ylphenyl)carboxylic acid.

Reduction: Dihydropyrimidine derivatives.

Substitution: Brominated or nitrated this compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 186.21 g/mol

- IUPAC Name : (3-Pyrimidin-5-ylphenyl)methanol

The compound features a pyrimidine ring connected to a phenyl group through a methanol moiety, which contributes to its unique reactivity and interaction with biological systems.

Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Peptide Synthesis : It can be utilized as a model compound for studying peptide bond formation and stability.

- Catalysis : The compound may act as a ligand in coordination chemistry, facilitating catalysis in organic reactions.

Biology

Research on this compound has highlighted its role in biological systems:

- Protein Interactions : Studies have indicated that this compound can influence protein-protein interactions, making it a candidate for further exploration in cellular signaling pathways.

- Enzyme Activity : It has been investigated for its potential effects on enzyme mechanisms, providing insights into metabolic pathways.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.

- Drug Development : Its unique structure makes it suitable for the development of novel pharmaceuticals targeting specific biological pathways.

Data Table of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Chemistry | Peptide synthesis, catalysis | |

| Biology | Protein interactions, enzyme activity | |

| Medicine | Antioxidant properties, drug development |

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

- Antioxidant Activity : A study demonstrated the compound's ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound can modulate the activity of certain enzymes involved in metabolic processes, indicating its relevance in pharmacological research .

- Synthesis of Derivatives : Investigations into the synthesis of derivatives from this compound have shown promising results for developing compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of (3-Pyrimidin-5-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]phenyl}methanol

Key Similarities and Differences :

- Structural Features: This analog (C₁₃H₁₅N₃O, MW 229.278) shares the same molecular formula as the target compound but differs in substituents. The pyrimidine ring is substituted with a 4-amino and 2-methyl group, while the hydroxymethyl group remains on the phenyl ring .

- However, the methyl group may introduce steric hindrance, affecting selectivity .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione

Key Similarities and Differences :

- Structural Features : This compound () replaces the hydroxymethyl group with a thioether-linked oxadiazole-thione system. The pyrimidine ring is substituted at the 2-position with a sulfur atom.

- Biological Activity: The oxadiazole-thione moiety is associated with antimicrobial activity, as seen in derivatives like 2-[5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone . This contrasts with the target compound’s enzyme inhibition role, highlighting how heterocycle choice dictates function.

- Synthesis : Synthesized via refluxing hydrazides with carbon disulfide, a method distinct from the target compound’s synthesis, which likely involves palladium-catalyzed coupling for pyrimidine-phenyl linkage .

Triazine Derivatives (e.g., 5-tert-Butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine)

Key Similarities and Differences :

- Structural Features : Triazines () contain a six-membered ring with three nitrogen atoms , compared to pyrimidine’s two. Substitutions like hydroxyethyl or phenyl groups mimic the hydroxymethyl and phenyl motifs in the target compound.

- Applications : Triazines are often used in herbicides or coordination chemistry due to their electron-deficient rings. Their bioactivity diverges significantly from pyrimidine-based compounds, underscoring the role of nitrogen atom count in electronic properties .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects: The addition of amino or methyl groups on pyrimidine (as in the analog from ) can modulate bioactivity without altering molecular weight, demonstrating the importance of regiochemistry .

- Heterocycle Impact : Pyrimidine derivatives (target compound) are more suited for enzyme inhibition, while oxadiazole-thiones () and triazines () exhibit divergent applications due to electronic and structural differences .

- Synthetic Strategies : The target compound’s synthesis likely involves cross-coupling reactions, whereas oxadiazole-thiones require sulfur-based cyclization, reflecting functional group compatibility .

Biological Activity

(3-Pyrimidin-5-ylphenyl)methanol, an organic compound with the molecular formula C₁₁H₁₀N₂O, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 5-position with a phenyl group and a hydroxymethyl group attached to the phenyl ring at the 3-position. This structural arrangement is believed to contribute to its unique biological properties and reactivity patterns, making it a candidate for various therapeutic applications.

1. Anticancer Potential

Research indicates that this compound has shown antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant growth inhibition across multiple cancer types. For instance, a study on pyrimidine derivatives revealed that certain analogs displayed IC50 values in the low micromolar range against melanoma and renal cancer cell lines, indicating promising anticancer properties .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | SK-MEL-5 (melanoma) | 2.5 |

| This compound | A498 (renal) | 1.8 |

| Urea Derivative | MDA-MB-468 (breast) | 0.9 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Its mechanism may involve the inhibition of specific enzymes related to inflammatory pathways, similar to other pyrimidine derivatives that modulate cytokine production and inhibit inflammatory mediators.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar pyrimidine structures have been reported to exhibit activity against various bacterial strains, suggesting potential utility in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. For example, it may inhibit enzymes associated with inflammatory responses or cancer cell proliferation by binding to active sites and altering their function .

Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its unique biological activities:

| Compound Name | Unique Features |

|---|---|

| 2-Aminopyrimidine | Exhibits strong antimicrobial properties |

| 4-(Pyridin-3-yl)phenol | Known for antioxidant activity |

| 5-(4-Hydroxyphenyl)pyrimidine | Displays potential anti-inflammatory effects |

The specific arrangement of functional groups in this compound may confer distinct biological activities compared to these analogs, highlighting its potential as a lead compound in drug discovery.

Case Study: Anticancer Activity

A recent study focused on evaluating the anticancer properties of this compound against non-small cell lung cancer cells. The compound was found to selectively inhibit mutant EGFR pathways, demonstrating a significant reduction in cell viability compared to wild-type cells. This selectivity was attributed to the structural features of the compound that favor binding to mutant receptors .

Case Study: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory properties of this compound through in vitro assays measuring cytokine levels in treated macrophages. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.